molecular formula C9H6BrF3N2O B12850930 5-Bromo-4-methoxy-2-(trifluoromethyl)-1H-benzimidazole

5-Bromo-4-methoxy-2-(trifluoromethyl)-1H-benzimidazole

Cat. No.: B12850930
M. Wt: 295.06 g/mol
InChI Key: RKFALIVVYQYCRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-methoxy-2-(trifluoromethyl)-1H-benzimidazole (C₉H₆BrF₃N₂O, MW: 295.06 g/mol) is a substituted benzimidazole derivative characterized by a bromine atom at position 5, a methoxy group at position 4, and a trifluoromethyl group at position 2. Benzimidazoles are heterocyclic aromatic compounds with a fused benzene and imidazole ring, known for their diverse applications in pharmaceuticals, agrochemicals, and materials science .

Properties

Molecular Formula

C9H6BrF3N2O

Molecular Weight

295.06 g/mol

IUPAC Name

5-bromo-4-methoxy-2-(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C9H6BrF3N2O/c1-16-7-4(10)2-3-5-6(7)15-8(14-5)9(11,12)13/h2-3H,1H3,(H,14,15)

InChI Key

RKFALIVVYQYCRE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=C1N=C(N2)C(F)(F)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-methoxy-2-(trifluoromethyl)-1H-benzimidazole typically involves multiple steps. One common method starts with the bromination of 4-methoxy-2-(trifluoromethyl)aniline, followed by cyclization to form the benzimidazole ring. The reaction conditions often require the use of strong acids or bases, and the process may be carried out under reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methoxy-2-(trifluoromethyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 5-bromo-4-formyl-2-(trifluoromethyl)-1H-benzimidazole, while substitution of the bromine atom with an amine can yield 5-amino-4-methoxy-2-(trifluoromethyl)-1H-benzimidazole.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C8H4BrF3N2
Molecular Weight: 265.03 g/mol
IUPAC Name: 5-bromo-4-methoxy-2-(trifluoromethyl)-1H-benzimidazole
InChI Key: PDKYCTXNZGJSES-UHFFFAOYSA-N
SMILES: C1=CC(=C(C2=C1NC=N2)C(F)(F)F)Br

The unique structure of this compound, characterized by the presence of bromine and trifluoromethyl groups, enhances its lipophilicity and biological activity, making it a valuable candidate for various applications.

Chemistry

5-Bromo-4-methoxy-2-(trifluoromethyl)-1H-benzimidazole serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique substitution pattern allows for the creation of derivatives with varied chemical properties, facilitating advancements in organic synthesis.

Biology

This compound has been investigated for its potential as an enzyme inhibitor or receptor modulator. The trifluoromethyl group significantly enhances its ability to penetrate cell membranes, which is vital for biological activity.

Medicine

The compound has shown promise in several therapeutic areas:

  • Antimicrobial Activity: Studies indicate that derivatives exhibit broad-spectrum antimicrobial properties, with minimum inhibitory concentration (MIC) values lower than standard antibiotics .
  • Anticancer Properties: Research has demonstrated that benzimidazole derivatives can inhibit cancer cell proliferation, with specific studies highlighting their effectiveness against leukemia and other malignancies .
  • Antiviral Activity: Compounds derived from benzimidazole have been shown to exhibit antiviral properties against various viruses, including enteroviruses and herpes simplex virus .

Antileukemic Activity

A study reported that a related benzimidazole derivative inhibited human leukemia cells with an IC50 of 3 µM, indicating strong potential for therapeutic applications in hematological malignancies.

Antimicrobial Screening

In vitro studies demonstrated that several derivatives exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria, with MIC values lower than those of standard antibiotics like amikacin .

Mechanism of Action

The mechanism of action of 5-Bromo-4-methoxy-2-(trifluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets, while the bromine and methoxy groups can modulate its overall chemical properties.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Formula Molecular Weight Key Properties
5-Bromo-4-methoxy-2-(trifluoromethyl)-1H-benzimidazole 5-Br, 4-OCH₃, 2-CF₃ C₉H₆BrF₃N₂O 295.06 Balanced lipophilicity; methoxy group offers moderate electron donation; potential in drug development .
4-Fluoro-5-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole 4-F, 5-OCF₃, 2-CF₃ C₉H₃F₇N₂O 296.13 Higher fluorination increases chemical stability; trifluoromethoxy group (OCF₃) is strongly electron-withdrawing, altering bioactivity compared to OCH₃ .
5-Bromo-4-nitro-2-(trifluoromethyl)-1H-benzimidazole 5-Br, 4-NO₂, 2-CF₃ C₈H₄BrF₃N₃O₂ 324.04 Nitro group (NO₂) introduces strong electron-withdrawing effects, reducing basicity and potentially limiting receptor binding .
5-Bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole 5-Br, 4-OCF₃, 2-CF₃ C₁₀H₅BrF₆N₂O 325.05 Increased molecular weight and hydrophobicity due to OCF₃; may exhibit enhanced thermal stability in materials science .
4-Bromo-5-fluoro-2-(trifluoromethyl)-1H-benzimidazole 4-Br, 5-F, 2-CF₃ C₈H₄BrF₄N₂ 283.03 Fluorine at position 5 improves metabolic stability; bromine at position 4 alters steric interactions .

Future Research Directions

Biological Screening : Evaluate the target compound’s efficacy against cancer cell lines, microbial strains, and enzymatic targets.

Structure-Activity Relationship (SAR) Studies: Systematically vary substituents (e.g., replacing OCH₃ with OCF₃ or NO₂) to optimize pharmacological profiles.

Materials Development: Investigate copolymerization with fluorinated monomers to enhance thermal and chemical resistance.

Biological Activity

5-Bromo-4-methoxy-2-(trifluoromethyl)-1H-benzimidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications, drawing from various studies and research findings.

Chemical Structure and Properties

The compound features a benzimidazole core with multiple substituents that enhance its biological activity. The molecular formula is C₁₃H₈BrF₃N₂O, with a molecular weight of approximately 295.06 g/mol. The trifluoromethoxy group significantly influences its lipophilicity and binding affinity to biological targets, which may enhance its efficacy as a pharmaceutical agent .

The biological activity of 5-Bromo-4-methoxy-2-(trifluoromethyl)-1H-benzimidazole primarily involves:

  • Enzyme Inhibition : The compound acts as an enzyme inhibitor, binding to active sites on various enzymes and modulating their activity. This mechanism is crucial for its potential applications in treating diseases such as cancer and inflammatory disorders .
  • Receptor Modulation : It may also interact with specific receptors, altering signaling pathways that contribute to disease progression .

Anticancer Activity

Research has demonstrated that 5-Bromo-4-methoxy-2-(trifluoromethyl)-1H-benzimidazole exhibits notable anticancer properties:

  • Cell Line Studies : In vitro studies have shown that the compound induces apoptosis in various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer). The IC50 values for these cell lines indicate significant potency, with values around 2.57 µM for HepG2 cells .
Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)2.57Induces apoptosis, G2/M phase arrest
MDA-MB-2315.24Inhibits tubulin polymerization

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antibacterial and Antifungal Effects : Studies indicate that it exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values lower than standard antibiotics . For example, it showed promising results against Staphylococcus aureus and Escherichia coli.

Antiprotozoal Activity

Additionally, the compound has demonstrated antiprotozoal activity:

  • In vitro tests revealed moderate efficacy against Plasmodium falciparum, with IC50 values around 6 µM, indicating potential use in malaria treatment .

Case Studies

Several case studies have highlighted the therapeutic potential of 5-Bromo-4-methoxy-2-(trifluoromethyl)-1H-benzimidazole:

  • Cancer Treatment : A study involving A549 cells showed that treatment with the compound resulted in increased levels of cleaved caspase-3, indicating apoptosis induction .
  • Antimicrobial Efficacy : Comparative studies against standard treatments like metronidazole showed that the benzimidazole derivative was significantly more effective against Trichomonas vaginalis .

Q & A

Q. What are the common synthetic routes for 5-Bromo-4-methoxy-2-(trifluoromethyl)-1H-benzimidazole, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves cyclocondensation of substituted 1,2-phenylenediamines with trifluoroacetic acid derivatives under Phillips cyclocondensation conditions . Key steps include:

  • Substrate Preparation: Start with 4-methoxy-1,2-phenylenediamine derivatives, brominated at the 5-position.
  • Cyclization: Use trifluoroacetic anhydride or equivalent to introduce the trifluoromethyl group.
  • Optimization: Adjust solvent (DMF or ethanol), catalyst (e.g., NaH for deprotonation ), and temperature (reflux at 80–100°C) to enhance yield.
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from chloroform/hexane mixtures to isolate pure product.

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers expect?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Expect signals for methoxy (-OCH₃) at δ 3.8–4.0 ppm and aromatic protons (benzimidazole ring) at δ 7.2–8.1 ppm. The trifluoromethyl group (-CF₃) does not split but may cause deshielding .
    • ¹³C NMR: Look for CF₃ at δ 120–125 ppm (quartet due to ¹JCF coupling) and methoxy carbon at δ 55–60 ppm .
  • Mass Spectrometry (HRMS): Molecular ion peak [M+H]⁺ should match the exact mass (e.g., C₉H₇BrF₃N₂O: ~313.96 g/mol).
  • X-ray Crystallography: Resolve crystal packing and confirm substituent positions. SHELX programs are recommended for refinement .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational docking predictions and experimental binding affinity data for this compound?

Methodological Answer:

  • Re-evaluate Docking Parameters: Use Mercury CSD 2.0 to validate crystal structure inputs. Adjust protonation states (e.g., benzimidazole NH tautomerism) in docking software.
  • Experimental Validation: Perform isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding constants. Compare with docking scores (e.g., AutoDock Vina).
  • Case Study: In , compound 9c showed stronger docking affinity than experimental IC₅₀ values due to solvation effects. Adding explicit water molecules in simulations reduced discrepancies .

Q. What strategies are recommended for evaluating the anti-protozoal activity of this compound against pathogens like Giardia intestinalis?

Methodological Answer:

  • In Vitro Assays:
    • Minimum Inhibitory Concentration (MIC): Use microdilution assays in anaerobic cultures (e.g., 96-well plates with Giardia trophozoites) .
    • Cytotoxicity: Test against mammalian cell lines (e.g., HEK-293) to assess selectivity.
  • Mechanistic Studies:
    • Target Identification: Use photoaffinity labeling (e.g., with brominated analogs ) to identify parasite-specific enzymes like thioredoxin reductase.
    • Metabolic Profiling: Monitor ATP depletion via luminescence assays to confirm parasiticidal (vs. static) activity .

Q. How can structural disorder in X-ray crystallography data (e.g., multiple conformers) be addressed during refinement?

Methodological Answer:

  • SHELXL Refinement: Use PART instructions to model disordered atoms (e.g., trifluoromethyl rotamers). Apply restraints (DFIX, ISOR) to maintain reasonable geometry .
  • Validation Tools: Check R-factors and electron density maps (e.g., Fo-Fc maps in Olex2). For severe disorder (e.g., ’s thiophene substituents), consider omitting problematic regions or using twinning corrections .

Q. What are the implications of substituent electronic effects (e.g., -CF₃, -OCH₃) on this compound’s reactivity in further functionalization?

Methodological Answer:

  • Electrophilic Substitution: The electron-withdrawing -CF₃ group deactivates the benzimidazole ring, directing further substitutions to the 5- or 6-positions. Use Pd-catalyzed cross-coupling (e.g., Suzuki with aryl boronic acids) for regioselective modifications .
  • Nucleophilic Attack: The methoxy group’s electron-donating nature enhances reactivity at adjacent positions. Protect with Boc groups during harsh reactions .

Data Contradiction Analysis Example
Issue: Discrepancies in reported anti-protozoal IC₅₀ values (e.g., 2.1 µM vs. 5.4 µM in similar assays ).
Resolution:

Verify assay conditions (e.g., pH, incubation time).

Check compound stability (e.g., HPLC post-assay to detect degradation).

Normalize data using a reference drug (e.g., metronidazole) as an internal control.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.